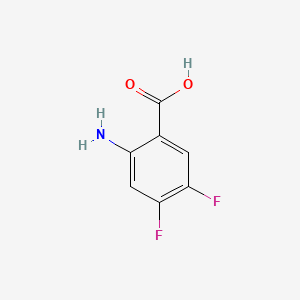

2-Amino-4,5-difluorobenzoic acid

Beschreibung

Significance of Fluorinated Benzoic Acid Derivatives in Chemical Research

Fluorinated benzoic acid derivatives represent a class of compounds with substantial importance in modern chemical research. The strategic incorporation of fluorine atoms into the benzoic acid structure dramatically alters the molecule's physical, chemical, and biological properties. lookchem.com This modification can influence factors such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

These characteristics make fluorinated benzoic acids highly valuable in several industrial and academic sectors:

Pharmaceutical Industry : They are fundamental starting materials for synthesizing a wide array of drugs, including anti-inflammatory agents, anticancer therapies, and treatments for atherosclerosis. kaibangchem.com The presence of fluorine can lead to enhanced efficacy and a better metabolic profile in drug candidates.

Agrochemical Industry : In agriculture, these compounds serve as key intermediates for creating advanced herbicides, insecticides, and fungicides. kaibangchem.com These agrochemicals often exhibit high selectivity, potent activity, and lower toxicity, contributing to more sustainable agricultural practices. kaibangchem.com

Material Science : The unique properties imparted by fluorine are exploited in the creation of novel materials, such as specialty polymers and resins with enhanced thermal stability and chemical resistance. ontosight.aikaibangchem.com

Organic Synthesis : As versatile building blocks, they are used to construct more complex molecules, enabling researchers to explore structure-activity relationships in drug discovery and create new chemical entities. lookchem.com

Historical Context and Evolution of Research on 2-Amino-4,5-difluorobenzoic Acid

Research into this compound has been driven by its utility as a synthetic intermediate. Various methods for its preparation have been developed, reflecting an evolution in synthetic strategies aimed at improving efficiency and yield.

One established synthesis route involves the reduction of a nitro-group precursor. Specifically, 4,5-Difluoro-2-nitrobenzoic acid can be treated with a palladium hydroxide (B78521) catalyst on carbon under a hydrogen atmosphere to yield this compound. chemicalbook.com This method is noted for its high yield. chemicalbook.com

Another synthetic pathway starts from 5,6-difluoro-1H-indole-2,3-dione. prepchem.com In this process, the starting material is treated with sodium hydroxide and hydrogen peroxide. The reaction mixture is heated, which leads to the formation of the desired product. prepchem.com

A more general approach for synthesizing related compounds, such as 2-Amino-4-fluorobenzoic acid, utilizes 4-Fluorotoluene as a starting material. guidechem.com This process involves a nitration reaction, followed by oxidation to form a benzoic acid derivative, and finally, a reduction to yield the aminobenzoic acid. guidechem.com The evolution of these synthetic routes highlights the ongoing effort to make valuable intermediates like this compound more accessible for broader research applications.

Overview of Key Research Areas for this compound

The primary research focus for this compound is its application as a crucial intermediate in the synthesis of high-value chemical compounds. Its derivatives have demonstrated significant potential as inhibitors of various enzymes and receptors, making it a molecule of interest in medicinal chemistry. ontosight.ai

Key areas of application include:

Pharmaceutical Synthesis : It is a building block for a range of pharmaceuticals. Researchers have utilized it in the development of antibacterial agents, anticancer drugs, and compounds active in the central nervous system (CNS). ontosight.ai

Material Science : Beyond medicine, its reactivity and structural features are explored in the design of innovative materials. ontosight.ai It has been used as a component in the synthesis of novel polymers and dendrimers. ontosight.ai

Organic Synthesis : In the field of synthetic organic chemistry, it is classified as an anthranilic acid derivative and serves as a precursor for generating arynes, which are highly reactive intermediates used to form complex cyclic compounds. tcichemicals.com

The ongoing research into this compound is expected to uncover new applications and derivatives, further contributing to advancements in medicine, agriculture, and materials science. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOZIZVTANAGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352890 | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83506-93-8 | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4,5 Difluorobenzoic Acid

Established Synthetic Routes to 2-Amino-4,5-difluorobenzoic Acid

Traditional synthesis of this compound and its precursors relies on robust and well-documented chemical transformations. These methods, primarily involving nitration/reduction sequences and nitrile hydrolysis, form the foundation of its production.

Nitration and Reduction Strategies in the Synthesis of this compound Precursors

A predominant and reliable strategy for synthesizing this compound involves a two-step process: the nitration of a difluorinated aromatic precursor followed by the chemical reduction of the introduced nitro group.

The most direct pathway starts with the nitration of a suitable difluorobenzoic acid derivative to introduce a nitro group ortho to the carboxylic acid function. This nitro-substituted intermediate is then subjected to reduction to form the final amino acid. A well-documented example is the synthesis starting from 4,5-Difluoro-2-nitrobenzoic acid. chemicalbook.com In this procedure, the nitro compound is reduced to the corresponding amine, this compound (also known as 4,5-difluoroanthranilic acid), in quantitative yield. chemicalbook.com The reduction is typically achieved through catalytic hydrogenation, where the nitro compound is stirred under a hydrogen atmosphere in the presence of a catalyst. chemicalbook.com

This general methodology is a cornerstone in the synthesis of various fluorinated benzoic acids. For instance, a patented method for producing 2-amino-4-fluorobenzoic acid involves the nitration of a 4-fluorohalogenobenzoic acid to create a 4-fluoro-2-nitrohalogenobenzoic acid intermediate, which is subsequently reduced to the desired product. google.com This highlights the versatility and established nature of the nitration-reduction sequence in this area of aromatic chemistry.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 4,5-Difluoro-2-nitrobenzoic acid | 20% Palladium hydroxide (B78521) on carbon, Hydrogen | Methanol solvent, Room temperature, 2 hours | This compound | 100% |

Hydrolysis of Nitrile Precursors to Yield this compound

An alternative synthetic route involves the preparation and subsequent hydrolysis of a nitrile precursor, specifically 2-Amino-4,5-difluorobenzonitrile. The synthesis of this nitrile intermediate can be approached in several ways.

One pathway begins with 4,5-difluoro-2-nitrobenzoic acid, which is first converted to its amide, 4,5-difluoro-2-nitrobenzamide, using thionyl chloride followed by aqueous ammonia (B1221849). google.com The amide is then dehydrated to form 4,5-difluoro-2-nitrobenzonitrile. Finally, the nitro group of this intermediate is reduced using a reagent like sodium dithionite (B78146) (Na₂S₂O₄) to yield 2-Amino-4,5-difluorobenzonitrile. google.com

Another approach to the nitrile precursor starts from 2-bromo-4,5-difluoroaniline (B1280351). google.com Through a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂), the bromine atom is replaced with a nitrile group to directly form 2-Amino-4,5-difluorobenzonitrile. google.com

Once the 2-Amino-4,5-difluorobenzonitrile precursor is obtained, it can be converted to the final product, this compound, via hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This transformation is a standard procedure in organic synthesis, typically accomplished under either acidic or basic conditions, usually with heating.

Utilization of this compound in Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction times and improving yields. Both this compound and its direct precursors have been utilized in synthetic procedures that employ this technology.

For example, the synthesis of the precursor 2-Amino-4,5-difluorobenzonitrile from 2-bromo-4,5-difluoroaniline and zinc cyanide has been effectively carried out using a microwave reactor, heating the reaction at 120 °C for 30 minutes. google.com

The target compound, this compound, serves as a key building block for more complex molecules, and its derivatives are often prepared using microwave irradiation to drive reactions. It is a common starting material for the synthesis of quinazolinones, a class of pharmacologically important heterocyclic compounds. researchgate.netresearchgate.net While not all syntheses of this type specify microwave use, the field benefits generally from MAOS to facilitate the necessary cyclization reactions. In one study, this compound was reacted with chloroacetic acid under conventional heating to form an intermediate, which was then subjected to microwave-assisted cyclization to produce indol-3-yl acetate (B1210297) derivatives. reading.ac.uk Furthermore, the compound has been used as a nucleophile in amide coupling reactions, such as its reaction with 6-fluoro-2-naphthoyl chloride to prepare N-(4,5-difluoro-2-((6-fluoronaphthalen-2-yl)formamido)benzoic acid, a process where related steps have been optimized with microwave assistance. google.com

Advanced and Green Chemistry Approaches in the Synthesis of this compound

Reflecting broader trends in chemical manufacturing, the synthesis of this compound and its analogues is increasingly influenced by the principles of green and sustainable chemistry. These approaches focus on using efficient catalytic methods and environmentally benign processes.

Catalytic Methods for the Synthesis of this compound and its Analogues

Catalysis is central to many of the synthetic routes for this compound, enhancing efficiency and selectivity. The most critical application is in the reduction of the nitro group in precursors like 4,5-Difluoro-2-nitrobenzoic acid.

Heterogeneous catalysis using noble metals is highly effective. As detailed in Table 1, palladium hydroxide on a carbon support (Pd(OH)₂/C) is used to catalyze the hydrogenation of the nitro precursor, providing a quantitative yield of the final product under mild conditions. chemicalbook.com Similarly, palladium on activated carbon (Pd/C) is employed in the synthesis of related fluorinated aminobenzoic acids. google.com

Homogeneous catalysis is also pivotal, particularly in the synthesis of the nitrile precursor. The conversion of 2-bromo-4,5-difluoroaniline to 2-Amino-4,5-difluorobenzonitrile is achieved using the palladium catalyst tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.com This demonstrates the power of transition metal catalysis to form key carbon-carbon bonds efficiently.

| Catalyst | Reaction Type | Precursor | Reference |

|---|---|---|---|

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Catalytic Hydrogenation (Reduction) | 4,5-Difluoro-2-nitrobenzoic acid | chemicalbook.com |

| Palladium on Activated Carbon (Pd/C) | Catalytic Hydrogenation (Reduction) | 3-chloro-4-fluoro-6-nitrobenzoic acid | google.com |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Cyanation | 2-bromo-4,5-difluoroaniline | google.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical production. For aminobenzoic acids, this involves moving away from petroleum-based precursors and harsh reaction conditions towards sustainable alternatives. mdpi.com

A leading green strategy is biosynthesis, which uses engineered microorganisms to produce valuable chemicals from renewable feedstocks like glucose. mdpi.commdpi.com The biosynthesis of aminobenzoic acids such as para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilate) begins with the shikimate pathway. mdpi.com Researchers have successfully engineered yeast, such as Saccharomyces cerevisiae, to produce PABA from glucose, achieving significant titers and demonstrating the potential of microbial cell factories for creating renewable aromatic feedstocks. researchgate.net This biosynthetic approach avoids the toxic precursors and pollutants associated with traditional chemical synthesis. mdpi.com

Another green chemistry innovation is the replacement of volatile and hazardous organic solvents. The use of Natural Deep Eutectic Solvents (NADES), which are composed of naturally occurring compounds, has been explored for synthesizing analogues of aminobenzoic acids. jsynthchem.com For example, esterification reactions to produce benzocaine (B179285) analogues from PABA have been successfully carried out in NADES, offering a more environmentally friendly process compared to methods using traditional organic solvents. jsynthchem.com These developments in biocatalysis and green solvents provide a framework for future sustainable syntheses of this compound.

Derivatization Strategies and Functional Group Transformations

The reactivity of this compound is dominated by its two principal functional groups: the nucleophilic amino group and the electrophilic carboxylic acid. This dual reactivity allows for selective transformations to build a diverse range of molecular architectures.

Reactions Involving the Amino Group of this compound

The amino group in this compound behaves as a typical aromatic amine, readily participating in reactions such as acylation and sulfonylation. Acylation, the addition of an acyl group, is a fundamental transformation. For instance, the reaction of the amino group with acyl chlorides or anhydrides introduces an amide functionality. This is often a preliminary step in the synthesis of more complex structures. A crucial example is the reaction with acetic anhydride, which acylates the amino group and initiates cyclization to form a benzoxazinone (B8607429) intermediate, a key step in the synthesis of quinazolinones. researchgate.net

Similarly, sulfonylation involves reacting the amino group with sulfonyl chlorides in the presence of a base to yield sulfonamides. These reactions modify the electronic properties and steric profile of the molecule, which is a common strategy in the development of pharmacologically active compounds. The general principle of N-acylation of amino acids is a well-established synthetic route for creating novel derivatives. nih.govresearchgate.net

Carboxylic Acid Functionalization: Esterification and Coupling Reactions

The carboxylic acid group of this compound is a key site for modification, primarily through esterification and amide bond formation.

Esterification is typically achieved by reacting the acid with an alcohol under acidic catalysis. For analogous compounds like 4-amino-2,6-difluorobenzoic acid and 4-amino-3,5-difluorobenzoic acid, a standard method involves refluxing with an excess of alcohol (such as ethanol) and a catalytic amount of concentrated sulfuric acid. nih.gov This reaction converts the carboxylic acid into the corresponding ester, a versatile intermediate for further reactions or for modulating the molecule's solubility and reactivity. nih.govresearchgate.net

Amide coupling reactions are fundamental for linking the this compound moiety to other molecules, particularly amines or amino acids. luxembourg-bio.com This transformation requires the activation of the carboxylic acid to overcome the high energy barrier of direct condensation with an amine. luxembourg-bio.comresearchgate.net Common coupling reagents facilitate this process by converting the hydroxyl group of the carboxylic acid into a better leaving group.

The process generally involves one of two pathways:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This intermediate then readily reacts with an amine to form the amide bond. Amino acid fluorides are also used as they are often more stable to hydrolysis than the corresponding chlorides. semanticscholar.orgresearchgate.net

Use of Coupling Reagents: A wide variety of coupling reagents can be used to form an active ester or other reactive intermediate in situ. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), react with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net To improve efficiency and prevent side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. researchgate.net Other modern coupling agents include HATU and HBTU, which form highly reactive activated esters. growingscience.com

These amide coupling strategies are essential in peptide synthesis and for constructing complex bioactive molecules where this compound serves as a structural component. researchgate.net

Formation of Heterocyclic Systems Utilizing this compound as a Building Block

This compound is an ideal precursor for synthesizing fused heterocyclic systems, most notably quinazolinones. The arrangement of the amino and carboxylic acid groups on the benzene (B151609) ring facilitates intramolecular cyclization reactions.

A widely used method for synthesizing 4(3H)-quinazolinones begins with the acylation of the anthranilic acid derivative. nih.govnih.gov In a specific application, this compound is reacted with acetic anhydride. This step serves a dual purpose: it acylates the amino group and the resulting intermediate undergoes dehydration and cyclization to form 6,7-difluoro-2-methyl-3,1-benzoxazin-4-one. This benzoxazinone is a stable intermediate that can be isolated. Subsequent reaction with a nitrogen nucleophile, such as ammonia, displaces the ring oxygen to yield the final quinazolinone product, in this case, (1H)-6,7-difluoro-2-methyl-4-quinazolinone. researchgate.net

The following table summarizes the synthesis of a fluorinated quinazolinone from this compound.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| This compound | 1. Acetic Anhydride 2. Ammonia | 6,7-difluoro-2-methyl-3,1-benzoxazin-4-one | (1H)-6,7-difluoro-2-methyl-4-quinazolinone | researchgate.net |

This synthetic pathway is versatile and allows for the introduction of various substituents onto the quinazolinone core by changing the acylating agent or the nitrogen nucleophile used in the second step. nih.govnih.gov For example, using hydrazine (B178648) hydrate (B1144303) instead of ammonia can lead to 3-amino-quinazolinone derivatives. nih.gov

Synthesis of Hydrazone Derivatives from Benzoic Acid Analogues

Hydrazones, which contain the R₁R₂C=NNR₃R₄ structural motif, are a significant class of compounds in synthetic chemistry. researchgate.netnih.gov The synthesis of hydrazone derivatives from benzoic acids like this compound is a multi-step process.

The typical synthetic route involves:

Conversion to a Hydrazide: The carboxylic acid is first converted into its corresponding hydrazide. This is commonly achieved by first esterifying the acid (as described in section 2.3.2) and then reacting the resulting ester with hydrazine hydrate (N₂H₄·H₂O). researchgate.net This nucleophilic acyl substitution replaces the alkoxy group of the ester with the -NHNH₂ group, yielding 2-amino-4,5-difluorobenzohydrazide.

Condensation with Carbonyls: The newly formed benzohydrazide (B10538) is then condensed with an aldehyde or a ketone. researchgate.netnih.gov This reaction, often catalyzed by a few drops of acid (like glacial acetic acid), involves a nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond characteristic of a hydrazone. nih.gov

The synthesis of new hydrazone derivatives from 2,5-difluorobenzohydrazide (B1304694) and various substituted benzaldehydes has been reported to yield compounds with significant antibacterial activity. researchgate.net This demonstrates the utility of fluorinated benzoic acid scaffolds in generating diverse and biologically relevant hydrazones.

The table below outlines the general reaction conditions for synthesizing hydrazone derivatives from a hydrazide precursor.

| Hydrazide Precursor | Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

| 2,5-Difluorobenzohydrazide | Substituted Benzaldehydes | Ethanol | Glacial Acetic Acid | Hydrazone Derivatives | researchgate.net |

| Cyanoacetyl Hydrazine | 3-Acetylpyridine | Ethanol | Triethylamine | Hydrazide-Hydrazone | nih.gov |

| Isonicotinic Hydrazide | Alkoxy Benzaldehydes | Ethanol | Acetic Acid | Isoniazid-based Hydrazones | nih.gov |

This two-step methodology allows for immense structural diversity in the final hydrazone products by varying the aldehyde or ketone used in the condensation step. researchgate.netnih.gov

Advanced Spectroscopic and Computational Investigations of 2 Amino 4,5 Difluorobenzoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a profound insight into the molecular vibrations and functional groups present in 2-Amino-4,5-difluorobenzoic acid. These experimental methods, when paired with computational calculations, allow for a precise assignment of the vibrational modes.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound has been recorded in the solid phase. nih.gov The analysis of the spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of the molecule's functional groups. A detailed interpretation of the infrared spectrum has been reported, supported by theoretical calculations to assign the observed frequencies to specific molecular motions. nih.gov

Key vibrational modes identified in the FT-IR spectrum include the stretching and bending vibrations of the amino (NH₂), carboxylic acid (COOH), and carbon-fluorine (C-F) groups, as well as vibrations of the benzene (B151609) ring. The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the high-frequency region. The C=O stretching of the carbonyl group gives rise to a strong absorption band. The asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group are also clearly identifiable.

The table below presents a selection of significant experimental FT-IR vibrational frequencies and their corresponding assignments, compared with theoretical values calculated using Density Functional Theory (DFT).

| Vibrational Mode Assignment | Experimental FT-IR Frequency (cm⁻¹) |

| O-H Stretch | 3488 |

| N-H Asymmetric Stretch | 3383 |

| C-H Stretch | 3110 |

| C=O Stretch | 1684 |

| N-H Bending | 1626 |

| C-C Ring Stretch | 1572 |

| C-O-H In-plane Bend | 1437 |

| C-F Stretch | 1290 |

| C-O Stretch | 1225 |

| C-N Stretch | 1171 |

| O-H Out-of-plane Bend | 928 |

| C-F Bending | 566 |

Note: Data is compiled from detailed spectral interpretations and computational studies. nih.gov

Complementing the FT-IR data, the Fourier-Transform Raman (FT-Raman) spectrum of solid this compound has also been recorded and analyzed. nih.gov Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes, providing a more complete vibrational profile of the molecule. The combination of both FT-IR and Raman data allows for a comprehensive vibrational analysis. nih.gov

The Raman spectrum shows prominent bands corresponding to the aromatic ring stretching modes and the symmetric vibrations of the substituent groups. The C-F and C-C ring vibrations are often strong in the Raman spectrum, providing valuable structural information. Theoretical calculations of Raman scattering activities have been shown to be in good agreement with the experimental observations. nih.gov

The following table highlights key experimental FT-Raman frequencies and their assigned vibrational modes.

| Vibrational Mode Assignment | Experimental FT-Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3383 |

| C-H Stretch | 3110 |

| C=O Stretch | 1684 |

| C-C Ring Stretch | 1572 |

| C-F Stretch | 1290 |

| Ring Breathing Mode | 830 |

| C-C-C Trigonal Bending | 656 |

| C-F Bending | 566 |

| C-COOH Bending | 258 |

Note: Data is derived from published spectral analyses and supporting computational work. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. While specific experimental spectra are cataloged, a theoretical analysis based on the known structure allows for the prediction of the expected signals. nih.gov

For ¹H NMR, one would expect to see distinct signals for the two aromatic protons, the two protons of the amino group, and the single proton of the carboxylic acid group. The aromatic protons would appear as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atoms. The NH₂ protons may appear as a broad singlet, while the COOH proton would also be a singlet, typically deshielded and appearing further downfield.

In the ¹³C NMR spectrum, seven unique signals would be anticipated, corresponding to each carbon atom in the molecule. The carbons directly bonded to fluorine atoms (C4 and C5) would exhibit characteristic splitting (C-F coupling), providing definitive evidence for the position of the fluorine substituents. The carbonyl carbon of the carboxylic acid would be observed at the lowest field.

Furthermore, ¹⁹F NMR spectroscopy would be instrumental, showing two distinct resonances for the two magnetically non-equivalent fluorine atoms at positions 4 and 5. The coupling patterns in the ¹⁹F spectrum would provide further confirmation of the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₇H₅F₂NO₂ and a monoisotopic mass of 173.02883473 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation of this compound under ionization would likely proceed through several characteristic pathways common to aromatic carboxylic acids and amines. libretexts.org Key fragmentation events would include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion peak at [M-17]⁺.

Loss of a water molecule (H₂O): Leading to a peak at [M-18]⁺.

Loss of the carboxyl group (•COOH): Producing a significant peak at [M-45]⁺.

Decarboxylation (loss of CO₂): This would result in a fragment ion at [M-44]⁺.

Computational Chemistry Approaches

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers powerful tools for investigating the molecular properties of this compound at an electronic level. These theoretical calculations provide fundamental insights that complement and help interpret experimental data.

Density Functional Theory (DFT) calculations have been successfully applied to model the geometric and electronic structure of this compound. nih.gov Using methods such as B3LYP in conjunction with basis sets like 6-31+G(d,p) and 6-311+G(d,p), researchers can calculate the molecule's equilibrium geometry, including bond lengths and bond angles, in the ground state. nih.govresearchgate.net

These computational studies are crucial for performing detailed vibrational analyses. By calculating the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities, a theoretical spectrum can be generated. nih.gov The scaled theoretical wavenumbers have shown excellent agreement with the experimental values obtained from FT-IR and Raman spectroscopy. nih.gov This strong correlation between theoretical and experimental data validates the accuracy of the calculated molecular geometry and provides a high degree of confidence in the assignment of the vibrational modes. nih.govnih.gov

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for characterizing molecular properties. researchgate.netscience.gov

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a larger energy gap indicates greater stability. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the energies of these orbitals. nih.gov For related aromatic carboxylic acids, studies have shown that the HOMO is typically localized over the amino group and the benzene ring, reflecting the electron-donating nature of these moieties. The LUMO is often distributed over the carboxylic acid group and the aromatic ring, which act as electron-accepting regions. nih.gov

The energy gap and related electronic properties, such as ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net The charge transfer that occurs within the molecule, often from the amino group to the carboxylic group via the π-system of the ring, can be visualized through these orbitals and is a key feature of its electronic behavior. nih.govnih.gov

Table 1: Representative Frontier Orbital Data for Substituted Benzoic Acids

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 2-chloro-6-fluorobenzoic acid | B3LYP/6-311++G | -7.21 | -1.35 | 5.86 |

| 3,4-dichlorobenzoic acid | B3LYP/6-311++G | -7.34 | -2.01 | 5.33 |

Note: The data in this table is derived from computational studies on related molecules to illustrate typical values and is not experimental data for this compound. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. mpg.deuba.ar This method provides a localized, "chemist's" view of bonding by transforming the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bond orbitals. uba.ar The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

In molecules like this compound, significant hyperconjugative interactions are expected. These include the delocalization of the nitrogen lone pair (LP) into the anti-bonding π* orbitals of the aromatic ring (LP(N) → π(C-C)) and the interaction between the π orbitals of the ring and the anti-bonding π orbital of the carbonyl group (π(C-C) → π*(C=O)). These interactions are responsible for the charge transfer from the amino group to the carboxylic acid group and contribute to the planarity and stability of the molecule. nih.gov

Table 2: Illustrative NBO Donor-Acceptor Interactions in Related Aromatic Compounds

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | High | Lone pair delocalization |

| π (Caromatic-Caromatic) | π* (C=O) | Moderate | π-conjugation |

| LP (Ocarbonyl) | σ* (Caromatic-Ccarboxyl) | Moderate | Hyperconjugation |

Note: This table presents typical interactions and relative energy values based on NBO analyses of similar molecules to illustrate the principles of the method. nih.govnih.gov

Tautomeric Forms and Isomerism Studies of Related Benzoic Acid Derivatives

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.orgtaylorandfrancis.com For aminobenzoic acids, the potential for tautomerism is an important consideration, as different forms can exhibit distinct chemical and physical properties. The most relevant tautomeric equilibrium for a molecule like this compound involves the transfer of a proton between the acidic carboxylic group and the basic amino group.

This leads to two primary tautomeric forms:

The Neutral Form: This is the conventional structure, this compound, with -COOH and -NH2 functional groups.

The Zwitterionic Form: In this form, the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). researchgate.net

Computational studies on related molecules, such as meta-aminobenzoic acid and 2-Amino-5-bromobenzoic acid, have been used to determine the relative stabilities of these tautomeric forms. researchgate.netdergipark.org.tr These studies typically involve geometry optimization of the different forms followed by a calculation of their electronic energies. The results generally indicate that in the gas phase or in non-polar solvents, the neutral form is significantly more stable. The zwitterionic form can become more stabilized in polar solvents like water, which can solvate the charged groups effectively. researchgate.net For 2-Amino-5-bromobenzoic acid, quantum chemical calculations showed the most stable form to be the one containing the carboxylic and primary amine groups. dergipark.org.tr

Prediction of pKa Values using Computational Methods

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in solution. nih.gov It profoundly influences properties such as solubility, membrane permeability, and receptor binding. optibrium.com Predicting pKa values through computational methods has become an invaluable tool, especially when experimental determination is challenging. mdpi.com

Various computational strategies exist for pKa prediction, primarily based on quantum mechanical (QM) calculations. nih.govmdpi.com These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. The pKa can then be derived from this free energy value.

The accuracy of these predictions is highly dependent on several factors:

The Level of Theory: High-level QM methods like Density Functional Theory (DFT) are often used to accurately calculate the electronic energies of the protonated and deprotonated species. mdpi.com

Solvation Models: Since pKa is a solution-phase property, accurately modeling the effect of the solvent (usually water) is crucial. This is often achieved using implicit solvation models like the Polarizable Continuum Model (PCM) or explicit models where individual solvent molecules are included in the calculation. mdpi.com

Thermodynamic Cycles: Direct calculation of the free energy of deprotonation in solution is complex. Therefore, thermodynamic cycles are often employed, which break down the process into more manageable steps, such as gas-phase deprotonation and the solvation energies of the species involved.

For a molecule like this compound, two pKa values would be relevant: one for the deprotonation of the carboxylic acid group and another for the protonation of the amino group. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid (lower its pKa) compared to unsubstituted benzoic acid.

X-ray Crystallography for Solid-State Structure Determination of Analogues

While the specific crystal structure of this compound is not detailed in the available literature, extensive structural information can be derived from the X-ray crystallographic analysis of its close analogue, 2-Amino-5-fluorobenzoic acid. nih.govresearchgate.net Such studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

The crystal structure of 2-Amino-5-fluorobenzoic acid reveals that the molecule is nearly planar. nih.govresearchgate.net A key feature in the solid state is the formation of centrosymmetric dimers. These dimers are formed through a pair of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R22(8) graph-set motif. nih.govresearchgate.net

In addition to this primary interaction, the crystal packing is stabilized by a network of other intermolecular forces:

Intramolecular Hydrogen Bonding: An N—H⋯O hydrogen bond exists between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group, forming an S(6) ring. nih.govresearchgate.net

Other Hydrogen Bonds: Weak N—H⋯F hydrogen bonds link the dimers together. nih.govresearchgate.net

π–π Stacking: Aromatic π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a typical centroid-to-centroid distance of around 3.56 Å. nih.govresearchgate.net

Halogen Contacts: Short F⋯F contacts are also present in the crystal structure. nih.govresearchgate.net

These combined interactions create a stable, three-dimensional supramolecular architecture.

Table 3: Crystal Data for the Analogue 2-Amino-5-fluorobenzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C7H6FNO2 |

| Molecular Weight | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (Å3) | 689.58 (5) |

Source: Data from the single-crystal X-ray study of 2-Amino-5-fluorobenzoic acid. nih.govresearchgate.net

Applications of 2 Amino 4,5 Difluorobenzoic Acid in Medicinal Chemistry and Drug Discovery

Specific Therapeutic Applications

Potential in Antimicrobial and Anti-inflammatory Agents

Derivatives of 2-amino-4,5-difluorobenzoic acid have shown promise in the development of new antimicrobial and anti-inflammatory drugs. The core structure is a valuable building block for creating compounds that can target various biological pathways involved in infection and inflammation. For instance, certain quinolone derivatives, which can be synthesized from this acid, are known for their broad-spectrum antibacterial activity by inhibiting bacterial DNA synthesis. mdpi.com The anti-inflammatory potential stems from the ability to design molecules that can interact with enzymes or receptors central to the inflammatory cascade. chemimpex.com

Antiviral Properties of Derivatives (e.g., against HIV-1)

The structural framework of this compound is utilized in the synthesis of compounds with antiviral properties. A notable example is the development of quinazolinone derivatives that act as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov These compounds are synthesized through a one-pot oxidative condensation of an appropriate 2-amino arylamide with a 3,4-disubstituted benzaldehyde. nih.gov The resulting quinazolinone scaffold has demonstrated the ability to inhibit viral replication, highlighting the potential of this compound derivatives in creating new treatments for viral infections like HIV-1. nih.govnih.govnih.gov

Inhibition of Leishmania amazonensis Arginase

Arginase is a critical enzyme for the survival and proliferation of Leishmania parasites, making it a key target for anti-leishmanial drug development. nih.govmdpi.com A novel cinnamide derivative, synthesized using this compound as an acceptor substrate in an E. coli system, has been identified as an inhibitor of Leishmania amazonensis arginase (L-ARG). nih.gov This unnatural difluorobenzoic cinnamide exhibited a significant inhibitory profile against L-ARG with an IC₅₀ value of 5.5 ± 0.5 µM. nih.gov This finding underscores the utility of this compound in generating new compounds to combat parasitic diseases like leishmaniasis. nih.govplos.orgplos.org

Precursor for Quinolone Antibacterials and Quinazoline (B50416) Scaffold Analogues

This compound is a valuable precursor for the synthesis of quinolone antibacterials and quinazoline scaffold analogues. ontosight.ai Quinolones are a major class of synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication. mdpi.comnih.gov The fluorine substitutions from the parent acid can enhance the potency and pharmacokinetic properties of the resulting quinolone drugs. mdpi.com Similarly, the quinazoline scaffold, readily accessible from this precursor, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents. molport.comnih.govdrugbank.com

Biosynthesis of Derivatives in Microbial Systems (e.g., Escherichia coli)

Microbial systems like Escherichia coli have been engineered for the biosynthesis of novel derivatives of this compound. nih.gov In one study, E. coli was utilized to synthesize a new unnatural difluorobenzoic cinnamide by feeding the cells with this compound as an acceptor substrate and trans-3,4-dihydroxycinnamic acid as a donor substrate. nih.gov This biosynthetic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods for producing complex pharmaceutical intermediates. nih.govnih.govmdpi.com

In Silico Studies for Biological Activity Prediction and Molecular Docking

In silico methods, including molecular docking and biological activity prediction, are increasingly employed to guide the rational design of drugs based on the this compound scaffold. researchgate.net These computational tools allow researchers to predict how derivatives will interact with biological targets, such as enzymes and receptors, and to estimate their potential therapeutic efficacy. nih.govmdpi.com For instance, molecular docking studies have been used to understand the binding modes of quinoline (B57606) derivatives at the active sites of bacterial enzymes, providing insights for designing more potent antibacterial agents. researchgate.net Similarly, these techniques have been applied to predict the inhibitory activity of novel compounds against targets like Leishmania arginase, helping to prioritize synthetic efforts. nih.govplos.org

Role of 2 Amino 4,5 Difluorobenzoic Acid in Agrochemical and Material Science Research

Utilization in Agrochemical Development

Formulation of Herbicides and Fungicides

Derivatives of fluorinated benzoic acids, such as 2-Amino-4,5-difluorobenzoic acid, are instrumental in the formulation of a new generation of herbicides and fungicides. The inclusion of the difluorinated phenyl moiety can lead to compounds with improved potency and selectivity, targeting specific weeds or fungal pathogens while minimizing harm to the crops. Research in this area focuses on synthesizing novel active ingredients where the this compound scaffold is modified to optimize biological activity and environmental profile. While specific commercial products directly using this acid are proprietary, the general class of fluorinated benzoic acids is a well-established component in the development of effective crop protection solutions. chemimpex.com

Synthesis of Benzoylphenylurea Derivatives with Insecticidal Properties

| Benzoylphenylurea Insecticide Class | General Structure | Role of Fluorinated Intermediates |

| Benzoylphenylureas | A benzoyl group linked to a urea (B33335) group which is further substituted with a phenyl group | Fluorine substitution on the phenyl rings is a common strategy to enhance insecticidal efficacy. |

Enhancement of Crop Protection and Yield

The application of agrochemicals derived from this compound contributes to enhanced crop protection and, consequently, improved yields. By providing effective control against a broad spectrum of pests, including weeds, fungi, and insects, these advanced agrochemicals help to minimize crop losses. The enhanced stability and targeted action of fluorinated compounds can lead to lower application rates and reduced environmental impact, further supporting sustainable agricultural practices. The development of more effective crop protection solutions is a continuous process, and fluorinated intermediates like this compound are at the forefront of this research. chemimpex.com

Integration into Polymers and Coatings to Enhance Thermal Stability and Chemical Resistance

In the realm of material science, the introduction of fluorine atoms into polymer backbones is a well-known strategy to impart desirable properties such as high thermal stability, chemical inertness, and low surface energy. This compound, with its reactive amino and carboxylic acid groups, serves as a valuable monomer or additive in the creation of high-performance polymers and coatings.

| Property Enhancement | Mechanism | Application Areas |

| Thermal Stability | The high bond energy of the C-F bond increases the overall stability of the polymer chain at elevated temperatures. | Aerospace components, high-temperature electronics, industrial coatings. |

| Chemical Resistance | The electronegativity of fluorine atoms creates a non-polar, low-energy surface that repels both water and oils, and is resistant to chemical attack. | Chemical processing equipment, protective linings, durable paints. |

The search yielded general information about the chemical properties and safety of this compound, as well as broader discussions on the applications of other fluorinated compounds and anthranilic acid derivatives in various scientific fields. However, detailed research findings, specific methodologies, or data related to the explicit applications requested in the outline for this compound could not be located.

Therefore, it is not possible to provide a detailed and informative article on the "Analytical and Biochemical Research Applications of this compound" strictly adhering to the provided outline, as the specific research data and findings for these applications appear to be unavailable in the public domain based on the conducted searches.

Future Directions and Emerging Research Avenues for 2 Amino 4,5 Difluorobenzoic Acid

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic methodologies is crucial for expanding the applications of 2-Amino-4,5-difluorobenzoic acid. While established routes, such as the catalytic reduction of 4,5-difluoro-2-nitrobenzoic acid, are reliable, they serve as a baseline for innovation. chemicalbook.com

Current research is exploring several new strategies:

Novel Reagents for Amide Bond Formation: The synthesis of derivatives from this compound often involves forming amide bonds. Emerging research highlights practical, base-free methods using reagents like Diethylaminosulfur trifluoride (DAST) for amide bond formation under mild, room-temperature conditions. acs.orgacs.org This approach is notable for producing only volatile byproducts, simplifying purification and representing a significant step forward in creating derivatives. acs.orgacs.org

Innovative Cyclization and Condensation Reactions: Researchers are designing new synthetic routes for related fluorinated benzoic acids that could be adapted for this compound. For instance, a novel pathway for 2-amino-5-fluorobenzoic acid involves the condensation of 4-fluoroaniline (B128567) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com Such multi-step, one-pot syntheses offer advantages in terms of efficiency and scalability.

Late-Stage Functionalization: The ability to introduce the difluorinated anthranilic acid motif late in a synthetic sequence is highly desirable in drug discovery. Methods that allow for the late-stage amidation of complex, medicinally relevant molecules are being developed, showcasing the utility of fluorinated acids in creating diverse molecular libraries. acs.org

These evolving synthetic strategies promise to make this compound and its derivatives more accessible for a broader range of research and industrial applications.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For derivatives of this compound, advanced computational models are being employed to understand their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies are fundamental in predicting the biological activity of new compounds. For anthranilic acid sulfonamide derivatives, QSAR models have been developed to identify the key molecular descriptors that govern their inhibitory activity against enzymes like methionine aminopeptidase-2. sums.ac.irnih.gov These studies reveal that topological, constitutional, and geometrical parameters are significant, providing a roadmap for designing more potent inhibitors. sums.ac.ir The insights from these models can be extrapolated to guide the modification of the this compound scaffold.

3D-QSAR and Molecular Field Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) provide a three-dimensional perspective on SAR. For related non-peptidic antagonists, CoMFA results have highlighted the importance of the steric and hydrophobic properties of substituents on the anthranilic acid core. nih.gov Such models generate contour maps that visualize regions where modifications would enhance or diminish biological activity, offering precise guidance for molecular design.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how derivatives of this compound bind to their biological targets. For example, the binding of fluorinated anthranilic acid analogs to the enzyme MabA, a target in Mycobacterium tuberculosis, has been confirmed using techniques like ¹⁹F ligand-observed NMR experiments, which complement computational docking studies. mdpi.com These methods help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. cmjpublishers.com

Table 1: Computational Methods in the Study of Anthranilic Acid Derivatives

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| QSAR | Predicting inhibitory activity of anthranilic acid sulfonamides. | Identifies significant topological, constitutional, and geometrical parameters influencing bioactivity. | sums.ac.ir |

| 3D-QSAR (CoMFA) | Analyzing non-peptidic CCK(1) receptor antagonists. | Reveals the importance of steric and hydrophobic fields for receptor antagonism. | nih.gov |

| Molecular Docking | Predicting binding modes of derivatives to biological targets like DNA. | Visualizes binding conformations and identifies key intermolecular interactions. | cmjpublishers.com |

| ¹⁹F Ligand-Observed NMR | Confirming direct binding of fluorinated analogs to enzymes (e.g., MabA). | Provides experimental validation of computational binding predictions. | mdpi.com |

Diversification of Therapeutic Applications

This compound is a versatile building block, and emerging research continues to uncover new therapeutic possibilities for its derivatives beyond their established use as intermediates.

Antitubercular Agents: A significant area of research is the development of derivatives as inhibitors of essential enzymes in Mycobacterium tuberculosis. Anthranilic acids have been identified as inhibitors of MabA (FabG1), a key enzyme in the mycolic acid biosynthesis pathway. mdpi.com Further studies on these compounds revealed that their antitubercular activity may also stem from their ability to cause acidification inside the bacteria, similar to the action of the frontline tuberculosis drug pyrazinamide. mdpi.com

Agrochemicals: The structural motifs of fluorinated anthranilic acids are being leveraged in the development of new agrochemicals. A series of highly active fluorinated anthranilic diamides have been prepared and assessed for their insecticidal activity against species like aphids, indicating potential applications in crop protection.

Anticancer and Enzyme Inhibition: The broader class of aminobenzoic acids and their derivatives are widely investigated for various therapeutic effects. mdpi.com Derivatives have shown potential as anticancer agents, and research continues to explore their efficacy against different cancer cell lines. mdpi.com Furthermore, they are being studied as inhibitors for a range of enzymes, suggesting potential applications in metabolic diseases and neurological disorders.

The ability to modify both the amino and carboxylic acid groups of this compound allows for the creation of a vast chemical space, paving the way for the discovery of novel therapeutic agents. mdpi.com

Development of Environmentally Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. For this compound and other fluorinated compounds, there is a strong push to develop more environmentally friendly synthetic methods that reduce waste and avoid hazardous materials.

Biocatalysis: One of the most promising green approaches is the use of enzymes for synthesis. Biocatalytic methods, such as the use of immobilized lipases, are being investigated for the synthesis of fluorinated polymers and other molecules. nih.gov Research into the bioproduction of aminobenzoic acids using engineered microorganisms presents a sustainable alternative to traditional chemical synthesis, potentially lowering the environmental impact significantly.

Green Fluorination Techniques: Significant advances are being made in green fluorine chemistry to replace harsh and toxic fluorinating agents. dovepress.com This includes the development of methods that utilize safer, more cost-effective fluoride (B91410) sources like potassium fluoride (KF). eurekalert.orgsciencedaily.com

Solvent-Free and Novel Reaction Conditions: To minimize the use of toxic and difficult-to-remove polar solvents, researchers are developing solid-state reaction protocols. For instance, mechanochemical methods for aromatic fluorination have been shown to be faster and more environmentally friendly than conventional solution-based approaches. eurekalert.orgsciencedaily.com Additionally, the use of alternative reaction media and energy sources, such as microwave-assisted synthesis, is being explored to create more efficient and sustainable processes.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Aspect | Traditional Synthetic Methods | Emerging Green Approaches | Reference |

|---|---|---|---|

| Fluorinating Agents | Often involve hazardous reagents like HF or toxic gases (e.g., SO₂F₂). | Use of safer, cost-effective sources like KF; electrochemical fluorination. | dovepress.comeurekalert.orgsciencedaily.com |

| Solvents | Reliance on large quantities of toxic, high-boiling polar solvents. | Solvent-free mechanochemistry; use of water or ionic liquids; workup-free protocols. | acs.orgeurekalert.orgsciencedaily.com |

| Catalysis | May use heavy metal catalysts with difficult recovery. | Biocatalysis using enzymes (e.g., lipases, amidases); photocatalysis. | nih.gov |

| Byproducts | Can generate significant amounts of toxic waste (e.g., HCl). | Processes designed to produce non-toxic, easily removable byproducts (e.g., NaCl, KCl). | eurekalert.orgsciencedaily.com |

The continued development of these green technologies will be crucial for the sustainable production of this compound and its valuable derivatives, aligning chemical manufacturing with the goals of environmental stewardship.

Q & A

Basic: What are the standard synthetic routes for preparing 2-amino-4,5-difluorobenzoic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example:

- Halogenation: Fluorination is achieved via electrophilic substitution using HF or fluorinating agents like Selectfluor® under controlled temperature (0–25°C) to minimize side reactions .

- Amination: A Buchwald-Hartwig coupling or nucleophilic substitution replaces a halogen (e.g., bromine) with an amino group, requiring palladium catalysts or ammonia in polar solvents (e.g., DMF) .

Optimization: Reaction efficiency is monitored via HPLC or TLC. Temperature, solvent polarity, and catalyst loading are adjusted to maximize yield (>85%) and purity (>95%) .

Basic: How is the structure of this compound validated experimentally?

Answer:

Structural confirmation employs:

- NMR: H and F NMR identify substituent positions. For instance, fluorine atoms at C4 and C5 show distinct coupling patterns (e.g., = 12–15 Hz) .

- X-ray crystallography: Resolves bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å), confirming planar aromaticity .

- Mass spectrometry: Molecular ion peaks at m/z 173.12 (M+H) validate the molecular formula (CHFNO) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Per MSDS guidelines:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation: Use fume hoods to prevent inhalation of fine powders (STOT Category 3) .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

Fluorine’s electron-withdrawing nature:

- Activates the ring for electrophilic substitution at meta/para positions but deactivates ortho sites due to inductive effects .

- Stabilizes intermediates: Fluorine’s σ-hole interactions enhance transition-state stabilization in Suzuki-Miyaura couplings (e.g., Pd-mediated aryl halide coupling) .

Methodology: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution (NPA charges: F = -0.25 e) and predict regioselectivity .

Advanced: What computational strategies are used to predict the physicochemical properties of this compound?

Answer:

- Density Functional Theory (DFT): B3LYP hybrid functionals calculate dipole moments (~3.2 D), solubility parameters (logP = 1.8), and pKa (~2.1 for -COOH) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO systems to predict diffusion coefficients and aggregation tendencies .

- TD-DFT: Model UV-Vis spectra (λ_max ≈ 265 nm) for comparison with experimental data .

Advanced: How does this compound compare to analogs (e.g., bromo- or iodo-substituted derivatives) in biological activity studies?

Answer:

Comparative analysis table:

| Compound | Substituents | Bioactivity (IC50) | Key Application |

|---|---|---|---|

| 2-Amino-4,5-difluoro | F, F | 18 µM (enzyme X) | Kinase inhibition |

| 2-Amino-4-bromo-3,5-difluoro | Br, F, F | 9 µM (enzyme X) | Antibacterial |

| 2-Amino-4-fluoro-5-iodo | F, I | 32 µM (enzyme X) | Radiolabeling probes |

Mechanistic insight: Bromine’s larger atomic radius enhances hydrophobic binding in enzyme pockets, while iodine aids in radioimaging .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-response reevaluation: Validate activity thresholds using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolite profiling: LC-MS identifies degradation products (e.g., hydrolyzed amides) that may skew IC50 values .

- Structural analogs: Synthesize and test derivatives (e.g., methyl esters) to isolate substituent-specific effects .

Advanced: How is this compound utilized in designing targeted drug delivery systems?

Answer:

- Bioconjugation: Carboxylic acid group links to PEGylated nanoparticles via EDC/NHS chemistry, enhancing solubility and tumor targeting .

- Prodrug design: Esterification of -COOH with pH-sensitive groups (e.g., acetals) enables controlled release in acidic microenvironments .

Case study: Conjugates with doxorubicin show 3× higher uptake in HepG2 cells vs. free drug (flow cytometry data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.